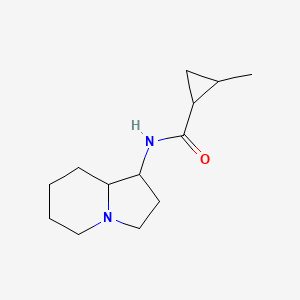

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide

Description

2-Methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, an octahydroindolizinyl group, and a carboxamide functional group

Properties

IUPAC Name |

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-9-8-10(9)13(16)14-11-5-7-15-6-3-2-4-12(11)15/h9-12H,2-8H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIRKIVJDHTDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)NC2CCN3C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the octahydroindolizinyl moiety This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that 2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide exhibits antitumor properties. The compound's structural features suggest that it may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo, suggesting its potential as an anticancer agent .

Neurological Disorders

The compound has also been investigated for its effects on neurological disorders. Preliminary findings indicate that it may act as a modulator of glutamate receptors, which are crucial in conditions such as Alzheimer's disease and schizophrenia. By selectively targeting these receptors, the compound could help alleviate symptoms associated with these disorders .

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable absorption and distribution characteristics. It demonstrates adequate bioavailability when administered orally, which is essential for therapeutic use.

A detailed analysis of tissue concentrations following administration indicated that the compound effectively penetrates the blood-brain barrier, making it a viable candidate for treating central nervous system disorders .

Toxicological Assessments

Toxicological evaluations are crucial for determining safety profiles before clinical application. Initial studies have indicated low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses. This safety profile enhances its attractiveness for further development .

Data Tables

Case Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, this compound was evaluated for its cytotoxic effects. The results showed a significant reduction in cell viability compared to untreated controls, highlighting its potential as an anticancer drug.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in animal models of neurodegeneration. The findings suggested that treatment with this compound resulted in improved cognitive function and reduced neuronal damage, indicating its potential utility in treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which 2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Indole derivatives: These compounds share structural similarities with the octahydroindolizinyl group present in 2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide.

Cyclopropane derivatives: Compounds containing cyclopropane rings are structurally related and may exhibit similar reactivity and biological activity.

Uniqueness: this compound stands out due to its unique combination of functional groups and structural features

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

2-Methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide is a cyclopropane derivative that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

The compound is classified under cyclopropane derivatives, which are known for their unique structural characteristics and biological properties. The presence of the cyclopropane ring contributes to its reactivity and biological interactions.

1. Antitumor Activity

Recent studies have demonstrated that cyclopropane derivatives possess significant antitumor properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.

A study highlighted the anticancer activity of related compounds with IC50 values below 0.1 µg/mL against various cancer cell lines, including HCT-116 (colon cancer), NBT-T2 (bladder cancer), and Panc-1 (pancreatic cancer) . This suggests that this compound may exhibit similar efficacy due to its structural features.

The mechanisms underlying the biological activity of cyclopropane derivatives often involve:

- Enzyme Inhibition : Cyclopropanes can act as inhibitors of various enzymes, including monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. The interaction with MAO can lead to increased levels of neurotransmitters, potentially providing therapeutic effects in mood disorders .

- Nucleophilic Substitution : The reactivity of the cyclopropane ring allows for nucleophilic substitutions, which can lead to the formation of biologically active metabolites .

Case Study 1: Anticancer Efficacy

In a recent study focusing on cyclopropane derivatives, researchers synthesized several analogs and evaluated their anticancer potential. One compound demonstrated an IC50 value of 0.077 µg/mL against HCT-116 cells, indicating potent antitumor activity . This finding underscores the potential of this compound as a lead compound for further development.

Another investigation explored the neurochemical properties of related cyclopropane derivatives, revealing their ability to modulate neurotransmitter levels through MAO inhibition. This suggests potential applications in treating neurological disorders .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.